Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-
Overview
Description
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- is a chemical compound with the molecular formula C7H10N4O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-5-pyrimidinemethanol with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other forms with different functional groups.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can produce compounds with altered functional groups .
Scientific Research Applications
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler compound with the formula CH3NO, used as a solvent and chemical feedstock.
Dimethylformamide: A derivative of formamide with two methyl groups, widely used as a solvent in organic synthesis.
Formamido Pyrimidines: Compounds that contain both formamide and pyrimidine moieties, used in the synthesis of nucleobases and analogues.
Uniqueness
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- is unique due to its specific structure, which combines the properties of formamide and pyrimidine. This combination allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .
Properties
IUPAC Name |
N-[(4-aminopyrimidin-5-yl)methyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-6-5(2-9-4-11)1-8-3-10-6/h1,3-4H,2H2,(H,9,11)(H2,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIQUOXEXUSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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